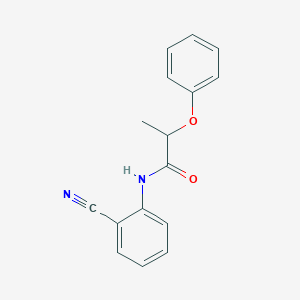![molecular formula C18H20F3NO3 B6046175 [5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol](/img/structure/B6046175.png)
[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of [5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that this compound has both biochemical and physiological effects. Biochemically, it has been shown to inhibit the activity of certain enzymes involved in inflammation and cancer progression. Physiologically, it has been shown to reduce inflammation and tumor growth in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of [5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol is its potential as a versatile building block for the synthesis of new materials with unique properties. However, one of the main limitations is its relatively low solubility in water, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the study of [5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol. One potential direction is the further optimization of the synthesis method to increase the yield and purity of the compound. Another potential direction is the development of new materials with unique properties using this compound as a building block. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a therapeutic agent for the treatment of inflammation and cancer.
Synthesemethoden
The synthesis of [5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol involves a multi-step process that begins with the reaction of 3-(trifluoromethyl)benzyl chloride with 2-morpholineethanol. This intermediate is then reacted with furfural to yield the final product. The synthesis method has been optimized to increase the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
[5-({2-[3-(trifluoromethyl)benzyl]-4-morpholinyl}methyl)-2-furyl]methanol has been studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, this compound has shown promising results as a potential anti-inflammatory and anticancer agent. In material science, it has been used as a building block for the synthesis of new materials with unique properties. In environmental science, it has been studied for its potential use as a catalyst for the degradation of organic pollutants.
Eigenschaften
IUPAC Name |
[5-[[2-[[3-(trifluoromethyl)phenyl]methyl]morpholin-4-yl]methyl]furan-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3NO3/c19-18(20,21)14-3-1-2-13(8-14)9-17-11-22(6-7-24-17)10-15-4-5-16(12-23)25-15/h1-5,8,17,23H,6-7,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCETZUHKDBROLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=C(O2)CO)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[1-(2-fluorobenzyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(tetrahydro-2H-pyran-2-yl)ethanamine](/img/structure/B6046095.png)

![2-[2-(4-hydroxyphenyl)vinyl]-3-(3-hydroxypropyl)-4(3H)-quinazolinone](/img/structure/B6046114.png)
![N-[(6-chloro-2H-chromen-3-yl)methyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B6046119.png)
![3-[1-(4-ethoxybenzyl)-3-piperidinyl]-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6046122.png)

![2-(4-methoxyphenoxy)-N-[10-(1-methylethylidene)-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl]acetamide](/img/structure/B6046153.png)
![4-benzyl-1-(3-{1-[(5-methyl-1H-pyrazol-3-yl)carbonyl]-4-piperidinyl}propanoyl)piperidine](/img/structure/B6046157.png)
![N~3~-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N~3~-methyl-1,3-piperidinedicarboxamide](/img/structure/B6046170.png)
![1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B6046181.png)
![N~2~-[4-chloro-3-(trifluoromethyl)phenyl]-N~1~-(2,5-dimethoxyphenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B6046195.png)
![N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]-1-(2-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6046201.png)
![1-[(5-methyl-2-furyl)methyl]-N-[3-(1H-pyrazol-1-yl)phenyl]prolinamide](/img/structure/B6046203.png)